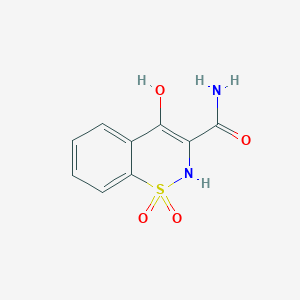

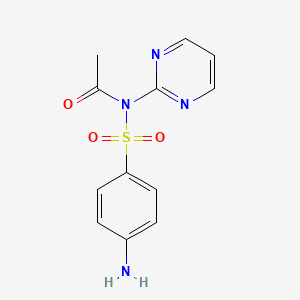

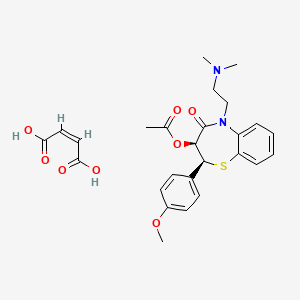

![molecular formula C7H16OSi B3179361 Trimethyl[(2-methyl-2-propenyl)oxy]silane CAS No. 25195-85-1](/img/structure/B3179361.png)

Trimethyl[(2-methyl-2-propenyl)oxy]silane

Vue d'ensemble

Description

Trimethyl[(2-methyl-2-propenyl)oxy]silane, also known as [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane or trimethyl [ (2-methyl-3-butyn-2-yl)oxy]silane, is an organic compound . It is used as a reagent in the synthesis of Englerin A, an inhibitor of renal cancer cell growth .

Synthesis Analysis

This compound is used as a reagent in the synthesis of various compounds. For instance, it has been used in the synthesis of Englerin A .Molecular Structure Analysis

The molecular structure of this compound consists of a total of 24 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .Physical And Chemical Properties Analysis

This compound has a refractive index of 1.404 (lit.), a boiling point of 115-116 °C (lit.), and a density of 0.806 g/mL at 25 °C (lit.) . Its molecular weight is 156.30 .Applications De Recherche Scientifique

Wood Modification

Trimethyl[(2-methyl-2-propenyl)oxy]silane, as a type of organo-functional silane, is often used in wood treatment systems alongside tetraalkoxysilanes through the sol-gel process. This application enhances wood's dimensional stability, durability, and fire resistance. Organosilanes, including trimethylsilyl derivatives, have been explored for full impregnation treatments to improve the hydrophobation of wood, making it suitable for use in environments with hazard class III exposure conditions, such as outdoor above-ground applications (Mai & Militz, 2004).

Dental Applications

In dentistry, particularly concerning the use of poly(methyl methacrylate) (PMMA) based denture base polymers, efforts to enhance mechanical properties and radiopacity have included the use of silane-treated siliceous fillers. However, challenges such as bond degradation over time in the oral environment have been observed, limiting the effectiveness of silanes in adhesion promotion between resin composites and indirect restorative materials (Elshereksi et al., 2014); (Matinlinna, Lung, & Tsoi, 2018).

Surface Treatments and Modifications

Silane coupling agents are pivotal in dental applications for promoting adhesion between resin composites and silica-based or coated indirect restorative materials. Various surface pretreatment methods, such as acid etching and tribo-chemical silica-coating, are utilized to enhance the bond strength, although longevity in wet oral environments remains a concern (Matinlinna & Vallittu, 2007).

Organosilanes also serve as adhesion promoters in surface coatings, adhesives, and syntactic foams. They improve the bond strength of various materials to substrates, such as aluminum and mild steel, when used as pretreatment primers or additives (Walker, 1991).

Nanoparticle Surface Modification

The modification of metal oxide nanoparticles with silane coupling agents is an effective method to control dispersion and prevent aggregation. Silane modifiers play a significant role in enhancing the stability and dispersibility of nanoparticles in various applications, including catalysis and drug delivery (Ahangaran & Navarchian, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Trimethyl((2-methylallyl)oxy)silane, also known as trimethyl(2-methylprop-2-enoxy)silane, Trimethyl[(2-methyl-2-propenyl)oxy]silane, Silane, trimethyl[(2-methyl-2-propen-1-yl)oxy]-, or 2-Methallyl alcohol, TMS derivative, is a synthetic reagent

Mode of Action

It is known that trimethylsilyl groups, which this compound contains, are characterized by chemical inertness and a large molecular volume . These properties make them useful in a number of applications, including as temporary protecting groups during chemical synthesis .

Biochemical Pathways

Trimethylsilyl groups are often used to derivatize non-volatile compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .

Result of Action

The presence of trimethylsilyl groups can increase the volatility of compounds, often making them more suitable for analysis by gas chromatography or mass spectrometry .

Action Environment

It is known that trimethylsilyl groups are chemically inert, suggesting that they may be stable under a variety of environmental conditions .

Propriétés

IUPAC Name |

trimethyl(2-methylprop-2-enoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OSi/c1-7(2)6-8-9(3,4)5/h1,6H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDVCNBADIDXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CO[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347536 | |

| Record name | Trimethyl((2-methylallyl)oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25195-85-1 | |

| Record name | Trimethyl((2-methylallyl)oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

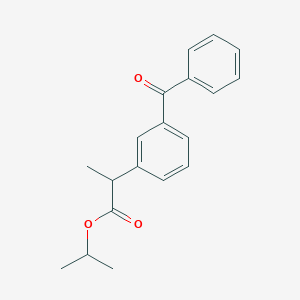

![[6-(2-carboxy-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B3179296.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid](/img/structure/B3179343.png)